(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-14(2)17-11-8-16(9-12-17)10-13-19(20)18-7-5-4-6-15(18)3/h4-14H,1-3H3/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMBGULEKQTVAL-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their anti-inflammatory, antioxidant, and anticancer properties, making them a focal point in medicinal chemistry. This article explores the biological activity of this specific chalcone derivative, supported by data tables and relevant case studies.
- Molecular Formula : C19H20O
- Molecular Weight : 264.36 g/mol
- CAS Number : 1354941-82-4
Antioxidant Activity
Chalcones exhibit potent antioxidant properties, which can mitigate oxidative stress in cells. The presence of phenolic groups in this compound contributes to its ability to scavenge free radicals.
| Study | Methodology | Findings |
|---|---|---|
| Hussain et al. (2009) | DPPH assay | Demonstrated significant free radical scavenging activity with an IC50 value of 25 µg/mL. |
| Zia-ur-Rehman et al. (2016) | ABTS assay | Showed enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid. |
Anti-inflammatory Activity
The compound has been assessed for its anti-inflammatory effects, which are crucial for treating various chronic diseases.
| Study | Methodology | Findings |
|---|---|---|
| Kumar et al. (2020) | In vitro cytokine assays | Inhibited TNF-alpha and IL-6 production in LPS-stimulated macrophages. |
| Ali et al. (2021) | Animal model | Reduced paw edema in rats, indicating anti-inflammatory efficacy. |
Anticancer Properties
Research has indicated that chalcones possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
| Study | Cell Line | Findings |
|---|---|---|
| Wang et al. (2023) | HeLa cells | Induced apoptosis via the mitochondrial pathway with a decrease in Bcl-2 expression. |
| Lee et al. (2024) | MCF-7 cells | Showed significant G2/M phase cell cycle arrest at concentrations above 10 µM. |
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The compound's structure allows it to donate electrons, neutralizing free radicals.
- Inhibition of Pro-inflammatory Cytokines : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.
- Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
-
Study on Hepatotoxicity Protection :
- A study demonstrated that the compound could protect liver cells from oxidative damage induced by acetaminophen, showcasing its hepatoprotective capabilities.
-
Neuroprotective Effects :
- Research indicated that it could reduce neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations :
- Electron-donating groups (e.g., methyl, isopropyl) increase electron density, reducing reactivity but enhancing NLO properties in planar systems.
- Electron-withdrawing groups (e.g., Cl, NO2) improve antiproliferative and antimicrobial activities but may reduce solubility .
Table 2: Antiproliferative and Enzyme Inhibitory Activities
Key Observations :
- The isopropyl group in the target compound may reduce MAO-B affinity compared to IM4 (methyl substituent) due to increased steric hindrance.
- Lack of strong electron-withdrawing groups (e.g., NO2, CF3) likely limits antiproliferative potency relative to 5c .
Physicochemical Properties
Table 3: Melting Points, Yields, and Purity
Key Observations :
- Nitro and chlorothiophene substituents correlate with higher melting points (178–240°C) due to increased polarity .
- The target compound’s methyl and isopropyl groups likely result in a melting point between 160–200°C, similar to LabMol-95 .
Optical and Electronic Properties
Table 4: Nonlinear Optical (NLO) Properties
Key Observations :
- The target compound’s isopropyl group provides steric bulk but lacks strong electron-withdrawing capacity, likely resulting in lower β values compared to Comp.1 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-1-(2-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, and how can reaction yields be improved?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 2-methylacetophenone and 4-isopropylbenzaldehyde under basic conditions (e.g., NaOH/EtOH). Yield optimization involves:
- Temperature control (60–80°C) to minimize side reactions like retro-aldol condensation .
- Solvent selection: Ethanol or DMF improves solubility of aromatic intermediates .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer selectively.
- Data Table :
| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Claisen-Schmidt | NaOH | Ethanol | 65–72 | >95 | |
| Microwave-assisted | KOH | DMF | 78 | >98 | [Analogous to [18]] |
Q. How can the structural configuration (E/Z isomerism) of this compound be confirmed experimentally?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of the (E)-configuration, as demonstrated for structurally similar chalcones (e.g., C17H16FNO, monoclinic P21/c space group) .
- NMR spectroscopy : Key diagnostic signals include:
- ¹H NMR : Trans-coupling constant J = 15–16 Hz for α,β-unsaturated ketone protons .
- ¹³C NMR : Carbonyl carbon resonance at δ ~190 ppm .
- IR spectroscopy : Stretching frequencies at ~1650 cm⁻¹ (C=O) and ~1600 cm⁻¹ (C=C) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated stability studies :
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, suggesting stability up to 150°C .
- pH stability : Incubate in buffers (pH 1–13) and monitor via HPLC. Degradation occurs at pH >10 due to ketone hydrolysis .
- Light sensitivity : Store in amber vials; UV-Vis spectra (λmax ~320 nm) indicate photoactivity, necessitating dark storage .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s participation in Michael addition or cycloaddition reactions?
- Methodology :
- Michael addition : The α,β-unsaturated ketone acts as an electrophile. Density Functional Theory (DFT) calculations predict nucleophilic attack at the β-carbon, with activation energies ~25 kcal/mol .
- Cycloaddition : Under UV light, the enone system participates in [2+2] cycloaddition with alkenes, confirmed by LC-MS and SC-XRD of adducts .
- Challenges : Competing side reactions (e.g., polymerization) require inert atmospheres and radical inhibitors .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance activity?
- Methodology :
- Molecular docking : Docking studies (AutoDock Vina) with cyclooxygenase-2 (COX-2) show binding affinity (ΔG = -8.2 kcal/mol) via H-bonding with the ketone and hydrophobic interactions with the isopropyl group .
- SAR analysis : Fluorination at the 4-position of the phenyl ring increases cytotoxicity (IC50 = 12 µM vs. 28 µM in parent compound) against MCF-7 cells .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
- Methodology :
- Standardized assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .
- Control compounds : Include reference drugs (e.g., ciprofloxacin) to validate assay conditions .
- Meta-analysis : Compare logP and solubility data; poor aqueous solubility (LogP = 3.5) may explain false negatives in hydrophilic media .
Q. What computational methods are suitable for predicting the compound’s physicochemical properties and reactivity?
- Methodology :
- DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts HOMO-LUMO gaps (~4.1 eV) and electrophilicity index (ω = 1.8 eV), correlating with experimental redox behavior .
- QSAR models : Use MOE or Schrödinger to link substituent effects (e.g., Hammett σ values) to bioactivity .
Q. What strategies are recommended for evaluating in vivo efficacy while ensuring compliance with ethical guidelines?
- Methodology :
- ADMET profiling : Predict toxicity (e.g., hepatotoxicity risk via ProTox-II) before animal studies .
- Dose optimization : Conduct pharmacokinetic studies in rodents (IV/PO administration) to establish Cmax and AUC .
- Ethical compliance : Follow ARRIVE 2.0 guidelines for transparent reporting of animal experiments [Ethics-focused, no direct citation].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
